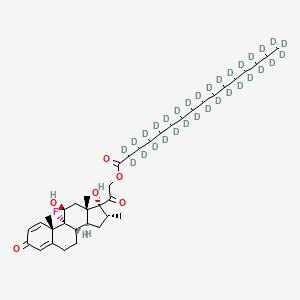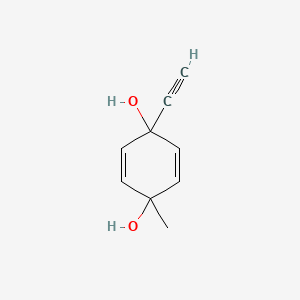
1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol is an organic compound characterized by its unique structure, which includes an ethynyl group, a methyl group, and two hydroxyl groups attached to a cyclohexa-2,5-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexa-2,5-diene-1,4-diol.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 1-ethynyl-4-methylcyclohexa-2,5-diene-1,4-dione.
Reduction: Formation of 1-ethynyl-4-methylcyclohexane-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
1-Methyl-1,4-cyclohexadiene: Shares a similar cyclohexadiene structure but lacks the ethynyl and hydroxyl groups.
2,5-Dihydrotoluene: Similar structure but without the ethynyl and hydroxyl groups.
1,1,5-Trimethyl-2-formyl-cyclohexa-2,5-diene-4-one: Contains a cyclohexadiene ring with different substituents.
Uniqueness: 1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol is unique due to the presence of both ethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
1-ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol |
InChI |
InChI=1S/C9H10O2/c1-3-9(11)6-4-8(2,10)5-7-9/h1,4-7,10-11H,2H3 |
InChI Key |
DXALMQSWGOZBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(C=C1)(C#C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


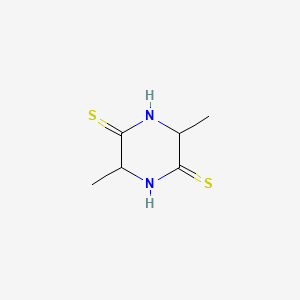
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
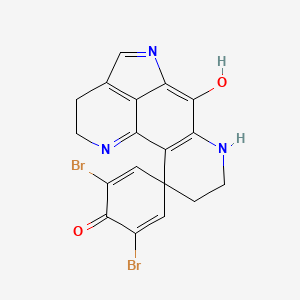
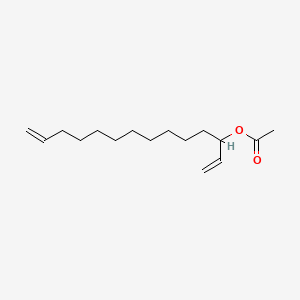
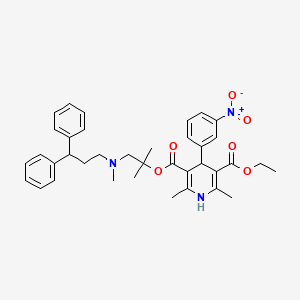

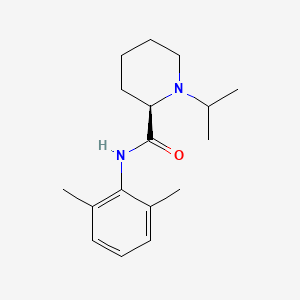
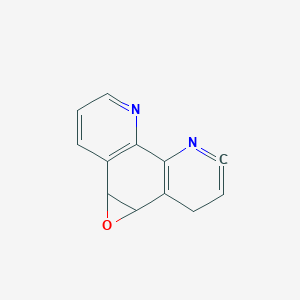
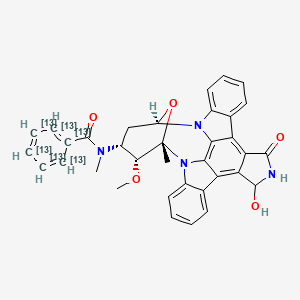
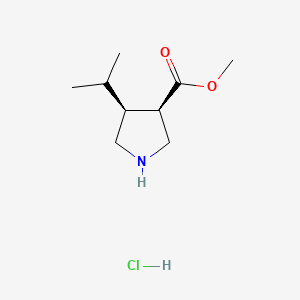

![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
